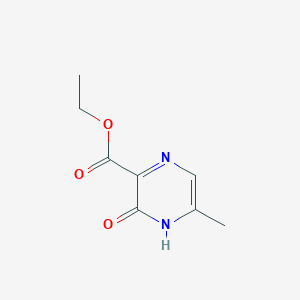

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJZHTZAUNNQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576451 | |

| Record name | Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141872-22-2 | |

| Record name | Ethyl 3,4-dihydro-5-methyl-3-oxo-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141872-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate from Methylglyoxal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, starting from the readily available precursor, methylglyoxal. The synthesis is based on established principles of pyrazine chemistry, primarily the Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide. While a direct, one-pot synthesis from methylglyoxal to the target ester is not extensively documented, this guide outlines a robust two-step pathway proceeding through a carboxamide intermediate.

This document details the proposed reaction mechanism, provides detailed experimental protocols for each step, and presents the expected outcomes. The information is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in pyrazine derivatives.

Proposed Synthetic Pathway

The synthesis of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate from methylglyoxal is proposed to proceed via a two-step sequence:

-

Condensation Reaction: The initial step involves the base-catalyzed condensation of methylglyoxal with aminomalonamide. This reaction is analogous to the well-established synthesis of 3-hydroxypyrazine-2-carboxamide from glyoxal and aminomalonamide.[1] This step is expected to yield 3-hydroxy-5-methylpyrazine-2-carboxamide.

-

Esterification: The second step is the conversion of the intermediate carboxamide to the final ethyl ester. This can be achieved through hydrolysis of the amide to the corresponding carboxylic acid, followed by a Fischer esterification with ethanol in the presence of an acid catalyst.

The overall proposed reaction scheme is depicted below:

References

An In-depth Technical Guide to Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide consolidates known information on closely related pyrazine derivatives to offer valuable insights for research and development. All quantitative data is presented in structured tables, and detailed experimental protocols for synthesis and characterization are provided. Furthermore, this guide includes visualizations of a proposed synthetic pathway and a general workflow for spectroscopic analysis.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. These compounds are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, a member of this family, holds potential for further investigation as a pharmacologically active agent. This document aims to provide a detailed technical resource on its chemical and physical characteristics.

Physicochemical Properties

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate | - |

| CAS Number | 141872-22-2 | [3] |

| Molecular Formula | C₈H₁₀N₂O₃ | [3] |

| Molecular Weight | 182.18 g/mol | [3] |

| Predicted logP | 1.33 - 2.18 | [4] |

| Predicted Water Solubility | 8.21 g/L | [4] |

| Predicted pKa (Strongest Basic) | 1.87 | [4] |

Note: Predicted values are for a structurally similar compound (2,3-Diethyl-5-methylpyrazine) and should be used as an estimation.[4]

Synthesis and Purification

A definitive, published synthetic protocol for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is not available. However, based on the synthesis of other pyrazine derivatives, a plausible route can be proposed.[1][5] A common method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of pyrazine carboxamides, the activation of a pyrazine carboxylic acid followed by reaction with an amine is a standard procedure.[5]

Proposed Synthetic Pathway

A potential synthetic route to Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate could involve the esterification of 3-hydroxy-5-methylpyrazine-2-carboxylic acid. The synthesis of the carboxylic acid precursor can be achieved through the condensation of an appropriate aminoketone with an α-ketoester.

Caption: Proposed synthesis of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a pyrazine carboxylate derivative, which can be adapted for the target molecule.

-

Reaction Setup: To a solution of 3-hydroxy-5-methylpyrazine-2-carboxylic acid in anhydrous ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The structural elucidation of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate would rely on a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic proton on the pyrazine ring (a singlet). The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring, the ethyl group carbons, and the methyl group carbon.

-

Mass Spectrometry (LC-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ).

-

FT-IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic groups, the C=O stretch of the ester, and C=N and C=C stretches of the pyrazine ring.

Potential Biological Activities

While no specific biological activity has been reported for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, the broader class of pyrazine derivatives is known for a variety of pharmacological effects.

-

Antimicrobial Activity: Many pyrazine carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antifungal activities.[5] Some have shown promising results against various bacterial and fungal strains.[1]

-

Anticancer Activity: Certain pyrazine derivatives have demonstrated potential as anticancer agents.[2]

-

Anti-inflammatory Activity: Anti-inflammatory properties have also been reported for some compounds within this class.[2]

-

Antioxidant Activity: Several pyrazine derivatives have been investigated for their antioxidant properties.[1][2]

Further research is required to determine if Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate exhibits any of these biological activities. The pyrazine core, substituted with a hydroxyl group and an ethyl carboxylate, provides a scaffold for potential interactions with biological targets.

Conclusion

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is a pyrazine derivative with potential for applications in medicinal chemistry. This technical guide has summarized the available information on its physicochemical properties, proposed a synthetic route, and outlined a strategy for its analytical characterization. The discussion of the potential biological activities, based on related compounds, highlights the need for further investigation into this molecule. This document serves as a foundational resource to stimulate and guide future research on Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate and its potential applications.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hurawalhi.com [hurawalhi.com]

- 4. Human Metabolome Database: Showing metabocard for 2,3-Diethyl-5-methylpyrazine (HMDB0041345) [hmdb.ca]

- 5. jocpr.com [jocpr.com]

Spectroscopic Profiling of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted data derived from structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. These predictions are based on the analysis of closely related pyrazine derivatives.

Table 1: Predicted ¹H NMR Data for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Broad Singlet | 1H | -OH |

| ~7.8 - 8.0 | Singlet | 1H | Pyrazine ring H |

| ~4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 - 160 | C-OH |

| ~145 - 150 | C-COOEt |

| ~140 - 145 | C-CH₃ |

| ~130 - 135 | Pyrazine ring CH |

| ~61 - 63 | -OCH₂CH₃ |

| ~20 - 25 | -CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Mass Spectrometry Data for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular Ion) |

| 154 | [M - CO]⁺ |

| 137 | [M - OCH₂CH₃]⁺ |

| 109 | [M - COOCH₂CH₃]⁺ |

Table 4: Predicted IR Absorption Data for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch |

| 2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| 1600 - 1650 | Medium | C=N and C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard one-pulse sequence.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to observe the molecular ion and common adducts.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern can be analyzed to provide structural information.[6][7]

Infrared (IR) Spectroscopy

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber, revealing the presence of specific functional groups.[8][9][10]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate.

Caption: Workflow for the spectroscopic analysis of organic compounds.

References

- 1. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]

- 2. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mobt3ath.com [mobt3ath.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1,2-Dihydropyrazin-2-one | C4H4N2O | CID 72758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Genesis of Pyrazine Carboxylates: An In-depth Technical Guide to their Formation in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. While renowned for generating a plethora of aroma and flavor molecules, particularly alkylpyrazines, the formation pathways of pyrazine carboxylates remain a more nuanced and less explored area. This technical guide delves into the core mechanisms hypothesized to lead to the formation of pyrazine carboxylates, with a special focus on the roles of asparagine and its deamidation product, aspartic acid. This document provides a comprehensive overview of the reaction pathways, supported by experimental data and methodologies, to aid researchers in understanding and potentially harnessing these reactions for applications in food science, pharmaceuticals, and beyond.

Core Concepts in Pyrazine Formation

The foundational pathway to pyrazine formation in the Maillard reaction involves the condensation of two α-aminocarbonyl compounds. These crucial intermediates are primarily generated through the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, which are themselves products of sugar degradation. The α-aminocarbonyls subsequently dimerize to form a dihydropyrazine intermediate, which then undergoes oxidation to yield the aromatic pyrazine ring. The diversity of substituents on the pyrazine ring is largely dictated by the structure of the initial amino acids and the participating dicarbonyl compounds.

The Role of Asparagine and Aspartic Acid in Pyrazine Carboxylate Formation

Asparagine, an amino acid with a carboxamide side chain, and its corresponding carboxylic acid, aspartic acid, are key precursors in the potential formation of pyrazine carboxylates through the Maillard reaction.

Deamidation of Asparagine

Under the thermal conditions of the Maillard reaction, asparagine can undergo deamidation to form aspartic acid. This reaction is a critical precursor step, as it introduces a carboxyl group that can potentially be incorporated into the final pyrazine structure.

Hypothesized Pathways to Pyrazine Carboxylates

While direct, high-yield pathways for pyrazine carboxylate formation are not extensively documented, two primary hypothetical routes can be proposed based on established Maillard reaction mechanisms:

Pathway A: Incorporation of Aspartic Acid

This pathway involves the direct participation of aspartic acid, formed from the deamidation of asparagine, in the Maillard reaction.

-

Strecker Degradation of Aspartic Acid: Aspartic acid reacts with an α-dicarbonyl compound (e.g., glyoxal, methylglyoxal, diacetyl) to undergo Strecker degradation. This reaction yields an α-aminocarbonyl compound that retains the carboxyl group from the aspartic acid side chain.

-

Condensation and Cyclization: Two molecules of this carboxyl-containing α-aminocarbonyl intermediate condense to form a dihydropyrazine dicarboxylate.

-

Oxidation: The dihydropyrazine dicarboxylate is then oxidized to form a stable pyrazine dicarboxylate. Depending on the initial α-dicarbonyl compound, mono-carboxylated pyrazines could also be formed if one of the α-aminocarbonyl units originates from a different amino acid.

Pathway B: Reactions of Asparagine and Subsequent Oxidation

This alternative pathway suggests the initial incorporation of the asparagine side chain, followed by later modification.

-

Formation of Amide-Substituted Pyrazines: Asparagine participates in the Maillard reaction, leading to the formation of pyrazines with amide-substituted side chains.

-

Hydrolysis of the Amide Group: Under the aqueous and often acidic or basic conditions of the Maillard reaction, the amide group on the pyrazine ring could potentially undergo hydrolysis to yield a pyrazine carboxylate.

It is important to note that studies have shown that in model systems containing asparagine, proline, and glucose, the formation of proline-specific compounds is often dominant over pyrazines. Furthermore, the deamidation of asparagine to aspartic acid does not consistently lead to a significant increase in total pyrazine formation, suggesting that these pathways may be minor or require specific reaction conditions to be favored.[1][2]

Quantitative Data on Pyrazine Formation from Asparagine and Related Amino Acids

Quantitative data on the formation of pyrazine carboxylates from the Maillard reaction is scarce in the literature. However, data on the formation of pyrazines from reactions involving asparagine and other amino acids provides valuable context.

| Amino Acid(s) | Sugar | Temperature (°C) | Key Pyrazines Formed | Relative Yield/Observations | Reference |

| Asparagine, Proline | Glucose | Various | Alkylpyrazines, Proline-specific compounds | Proline-specific compounds were dominant. Pyrazine formation was not significantly increased with deamidation of asparagine. | Xiao et al., 2023[1][2] |

| Lysine | Glucose | Various | 2,5-Dimethylpyrazine, Trimethylpyrazine | Lysine-containing reactions produced 2.6 to 4 times more total pyrazines than other amino acids. | Leahy & Reineccius, 1989 |

| Glutamic Acid, Glutamine | Glucose | 120 | Methylpyrazine, Ethylpyrazine | The combination of glutamic acid and glutamine yielded lower total pyrazines than the individual amino acids. | Leahy & Reineccius, 1989 |

| Alanine | Glucose | 120 | 2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine | - | Leahy & Reineccius, 1989 |

Experimental Protocols

Model Maillard Reaction of Asparagine and Proline with Glucose

-

Materials: L-asparagine, L-proline, D-glucose, phosphate buffer (pH 7.0).

-

Procedure:

-

Prepare an aqueous solution containing equimolar amounts of the amino acids and glucose in the phosphate buffer.

-

Transfer the solution to a sealed reaction vessel.

-

Heat the vessel at a controlled temperature (e.g., 120°C, 150°C, 180°C) for a specified duration (e.g., 1-2 hours).

-

Cool the reaction mixture rapidly in an ice bath.

-

Extract the volatile compounds using a suitable solvent (e.g., dichloromethane).

-

Concentrate the extract under a gentle stream of nitrogen.

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of pyrazines and other reaction products.

-

Analysis of Pyrazine Compounds

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/minute.

-

Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 35-400.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., a deuterated pyrazine analog) is added to the sample before extraction. The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte.

Visualizing the Pathways

The following diagrams illustrate the hypothesized Maillard reaction pathways leading to pyrazine carboxylates and a typical experimental workflow for their investigation.

Caption: Hypothesized Maillard reaction pathway to pyrazine dicarboxylates via aspartic acid.

Caption: General experimental workflow for the analysis of Maillard reaction products.

Conclusion and Future Directions

The formation of pyrazine carboxylates through the Maillard reaction is a plausible but likely minor pathway, primarily hypothesized to proceed through the involvement of aspartic acid, a deamidation product of asparagine. The dominance of other reaction pathways, particularly those involving more reactive amino acids like proline, suggests that specific conditions, such as reactant ratios, pH, and temperature, may be crucial for favoring the formation of these carboxylated pyrazines.

For researchers in drug development and other fields, understanding these nuanced pathways could offer opportunities for the targeted synthesis of novel pyrazine derivatives with potential biological activity. Future research should focus on detailed kinetic studies of the Maillard reaction with aspartic acid and asparagine under a wider range of conditions to elucidate the factors that govern the yield of pyrazine carboxylates. Furthermore, the development of more sensitive and selective analytical methods will be essential for the accurate detection and quantification of these compounds in complex food and biological matrices.

References

The Vanguard of Flavor: A Technical Guide to the Discovery and Isolation of Novel Pyrazine Derivatives in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a class of heterocyclic nitrogen-containing compounds that are paramount to the sensory experience of a vast array of foods.[1] They are the principal architects of the desirable roasty, nutty, and toasted aromas in coffee, cocoa, roasted nuts, and cooked meats.[1] Primarily formed through the Maillard reaction between amino acids and reducing sugars during thermal processing, these potent molecules are detectable at exceptionally low concentrations, often in the parts-per-trillion range.[1] Beyond their organoleptic significance, pyrazine derivatives have garnered attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties, making them intriguing lead compounds for drug discovery.[2][3][4] This guide provides an in-depth technical overview of the methodologies for the discovery, isolation, and characterization of novel pyrazine derivatives in complex food matrices, tailored for professionals in research and development.

Experimental Protocols: From Matrix to Molecule

The successful isolation and identification of novel pyrazine derivatives hinge on meticulous sample preparation and sophisticated analytical techniques. The choice of methodology is contingent on the food matrix and the volatility of the target compounds.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a robust and widely adopted solvent-free technique for the analysis of volatile and semi-volatile compounds in food.

1. Sample Preparation:

-

Solid Samples (e.g., Roasted Coffee, Almonds): Weigh 2-5 grams of the finely ground sample into a 20 mL headspace vial. The addition of a saturated sodium chloride solution can be employed to enhance the release of volatile pyrazines by increasing the ionic strength of the aqueous phase.

-

Liquid Samples (e.g., Beverages, Oils): Pipette 5-10 mL of the liquid sample into a headspace vial.

2. Extraction:

-

Equilibrate the sealed vial at a controlled temperature (typically 60-80°C) for 15-30 minutes to allow the pyrazine derivatives to partition into the headspace.

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) under constant agitation.

3. Desorption and Analysis:

-

Retract the fiber and immediately introduce it into the heated injection port (240-260°C) of a gas chromatograph for thermal desorption of the analytes onto the GC column.

-

GC-MS Parameters (Typical):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.

-

4. Identification:

-

Initial identification of compounds is achieved by comparing their mass spectra with established libraries such as NIST and Wiley.

-

Confirmation is performed by comparing the retention indices of the analytes with those of authentic pyrazine standards.

Protocol 2: Liquid-Liquid Extraction (LLE) for Less Volatile Pyrazines

LLE is a classic and effective method for extracting a broader range of compounds, including those with lower volatility.

1. Sample Preparation:

-

Homogenize 10-20 grams of the food sample with a suitable solvent (e.g., dichloromethane or diethyl ether) in a 1:2 (w/v) ratio using a high-speed blender.

2. Extraction:

-

Centrifuge the homogenate at 5000 rpm for 15 minutes to separate the organic and aqueous layers.

-

Carefully collect the organic solvent layer. Repeat the extraction process on the remaining sample residue two more times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

3. Concentration and Analysis:

-

Concentrate the dried extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.

-

Inject an aliquot of the concentrated extract into the GC-MS system for analysis, using similar parameters as described in Protocol 1.

Quantitative Data of Pyrazine Derivatives in Food Matrices

The concentration of pyrazine derivatives can vary significantly depending on the food matrix, processing conditions, and precursor availability. The following tables summarize quantitative data for key pyrazines in various foods.

| Pyrazine Derivative | Coffee (Roasted Arabica) (mg/kg) | Cocoa Beans (Fermented & Roasted) (mg/kg) | Beef (Cooked) (µg/kg) | Almonds (Roasted) (ng/g) | Soy Sauce Baijiu (µg/L) |

| 2-Methylpyrazine | 8.5 - 21.1 | 0.5 - 2.0 | 5 - 20 | 10 - 50 | 100 - 500 |

| 2,5-Dimethylpyrazine | 10.2 - 35.4 | 1.99 - 10.18 | 15 - 60 | 50 - 200 | 200 - 800 |

| 2,6-Dimethylpyrazine | 7.8 - 28.9 | 1.5 - 8.5 | 10 - 50 | 30 - 150 | 460 - 1590 |

| 2-Ethyl-5-methylpyrazine | 1.5 - 5.6 | 0.2 - 1.5 | 5 - 25 | 20 - 100 | 50 - 250 |

| 2,3,5-Trimethylpyrazine | 3.2 - 12.7 | 15.01 - 81.39 | 2 - 15 | 10 - 80 | 317 - 1755 |

| 2,3,5,6-Tetramethylpyrazine | 2.1 - 9.8 | 60.31 - 285.74 | 1 - 10 | 5 - 50 | 475 - 1862 |

Note: The concentration ranges are compiled from multiple sources and can vary based on specific product and processing parameters.

Discovery of Novel Pyrazine Derivatives: A Case Study in Coffee

Recent advancements in analytical instrumentation, particularly high-resolution mass spectrometry, have enabled the discovery of previously uncharacterized pyrazine derivatives. A notable example is the identification of novel polyhydroxyalkyl pyrazines in roasted coffee.[5]

Using an untargeted screening approach with ultra-high performance liquid chromatography-electrospray-ionization-quadrupole time-of-flight-tandem mass spectrometry (UHPLC-ESI-QToF-MS), researchers identified 11 new pyrazine structures.[5] Among the most prominent were 2-(2',3',4'-trihydroxybutyl)-(5/6)-methyl-pyrazine and 2,(5/6)-bis(2',3',4'-trihydroxybutyl)-pyrazine.[5] Some of these, such as 2-(3',4'-dihydroxybutyl)-(5/6)-methyl-pyrazine, had never been identified in any food matrix before.[5] This discovery underscores the vast, unexplored chemical space of pyrazine derivatives in food.

Mandatory Visualizations

Experimental Workflow for Novel Pyrazine Discovery

Caption: Workflow for the discovery and isolation of novel pyrazine derivatives.

Olfactory Signaling Pathway for Pyrazine Perception

The "taste" of many pyrazines is primarily a retronasal olfactory phenomenon, where volatile compounds travel from the oral cavity to the olfactory epithelium in the nasal cavity.

Caption: Simplified olfactory signal transduction pathway for pyrazines.

Implications for Drug Development

The structural diversity of pyrazine derivatives found in nature and formed during food processing presents a rich scaffold for medicinal chemistry. Many synthetic and natural pyrazine-containing compounds exhibit significant biological activities.[2][3] For instance, tetramethylpyrazine, also known as ligustrazine, has been investigated for its neuroprotective and cardiovascular effects.[2] The pyrazine ring is a key structural motif in several approved drugs.[4] The discovery of novel pyrazine derivatives in food matrices can, therefore, provide new chemical entities for drug discovery programs. These naturally occurring compounds can serve as starting points for the development of new therapeutics with potentially favorable safety profiles.

Conclusion

The exploration of pyrazine derivatives in food matrices is a dynamic field that bridges flavor chemistry with analytical science and has tangible implications for drug discovery. The application of advanced analytical techniques like HS-SPME-GC-MS and high-resolution mass spectrometry is crucial for uncovering the full spectrum of these compounds, including novel structures. A deeper understanding of their formation, sensory perception, and biological activity will continue to drive innovation in the food industry and provide a valuable source of inspiration for the development of new pharmaceutical agents.

References

thermal degradation products of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

An In-depth Technical Guide to the Thermal Degradation of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thermal Stability of Pyrazine Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant in the food and flavor industry, often contributing to roasted, toasted, and nutty aromas.[1] Their formation is frequently associated with the Maillard reaction, which occurs during the thermal processing of food.[1] Understanding the thermal stability and degradation of pyrazine derivatives, such as Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, is crucial for controlling flavor profiles in processed foods and for ensuring the stability of pharmaceutical compounds containing a pyrazine core.

Thermal processing can lead to the decomposition of these compounds, resulting in the formation of a complex mixture of volatile and non-volatile products.[1] The study of these degradation pathways and products is essential for predicting and controlling the chemical changes that occur during processing and storage at elevated temperatures.

Hypothesized Thermal Degradation Pathways

Based on the thermal degradation patterns of other nitrogen-rich heterocyclic esters, the thermal decomposition of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is likely to proceed through several key pathways.[2][3][4] These pathways are expected to involve radical mechanisms initiated by the homolytic cleavage of C-C, C-N, and C-O bonds.[2][3][4]

The primary degradation steps are hypothesized to be:

-

Ester Cleavage: The initial step is likely the cleavage of the ethyl carboxylate group. This can occur through two main routes:

-

Decarboxylation: Loss of the entire ethoxycarbonyl group as carbon dioxide and ethene, or through the formation of an ethyl radical.

-

De-esterification: Cleavage of the C-O bond to yield ethanol and a pyrazine carboxylic acid intermediate.

-

-

Ring Fragmentation: At higher temperatures, the pyrazine ring itself can undergo fragmentation, leading to the formation of smaller volatile nitrogen-containing compounds, such as smaller pyrazines, pyridines, and pyrroles.

-

Side-Chain Reactions: The methyl group on the pyrazine ring can also participate in radical reactions, potentially leading to the formation of other alkylated pyrazines.

References

- 1. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of Ethyl Pyrazine Carboxylates: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of ethyl pyrazine carboxylates. These aromatic heterocyclic compounds are of interest in various fields, including flavor and fragrance, materials science, and as starting materials in pharmaceutical synthesis. Understanding their physicochemical properties is paramount for their effective application, formulation, and quality control. This document summarizes available data, details relevant experimental protocols, and outlines potential degradation pathways.

Solubility Profile of Ethyl Pyrazine Carboxylates

The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical determinant of its bioavailability and suitability for various formulation strategies. While specific quantitative solubility data for a wide range of ethyl pyrazine carboxylates in diverse solvents is not extensively available in the public domain, this section provides qualitative information and data for analogous compounds to guide researchers.

Qualitative Solubility:

Ethyl-2-pyrazine carboxylate is generally described as being soluble in organic solvents.[1] The parent compound, pyrazine-2-carboxylic acid, is known to be soluble in water and polar organic solvents such as ethanol and acetone, while exhibiting low solubility in non-polar solvents like hexane and toluene.[2] This suggests that the polarity of the solvent plays a significant role in the solubilization of pyrazine derivatives. For 2-ethylpyrazine, a related compound without the carboxylate group, it is reported to be soluble in water, organic solvents, and oils, with a predicted high water solubility.[3][4][5]

Table 1: Qualitative Solubility of Pyrazine Derivatives

| Compound | Water | Ethanol | Acetone | Non-Polar Solvents (e.g., Hexane) | Reference |

| Ethyl-2-pyrazine carboxylate | - | Soluble | Soluble | - | [1] |

| Pyrazine-2-carboxylic acid | Soluble | Soluble | Soluble | Low to negligible | [2] |

| 2-Ethylpyrazine | Soluble | Soluble | Soluble | Soluble | [3][4][5] |

Note: "-" indicates that specific data was not found in the reviewed literature.

Stability Characteristics of Ethyl Pyrazine Carboxylates

The chemical stability of a compound is a crucial factor that influences its shelf-life, storage conditions, and potential degradation pathways. Ethyl-2-pyrazine carboxylate is stated to be stable under normal conditions.[1] However, forced degradation studies under various stress conditions are essential to fully understand its stability profile.

Thermal Stability:

Thermal stress testing can identify the susceptibility of a compound to heat-induced degradation. While comprehensive data for ethyl pyrazine carboxylates is limited, studies on related pyrazine esters indicate that thermal decomposition occurs at elevated temperatures.

Hydrolytic Stability:

The ester functional group in ethyl pyrazine carboxylates suggests a potential for hydrolysis, particularly under acidic or basic conditions. This reaction would yield pyrazine-2-carboxylic acid and ethanol. The rate of hydrolysis is expected to be dependent on pH and temperature. As a proxy, the alkaline hydrolysis of ethyl acetate is a well-studied second-order reaction.[6]

Photostability:

Table 2: Summary of Stability Information for Ethyl Pyrazine Carboxylates and Related Compounds

| Stress Condition | Compound | Observation | Reference |

| General | Ethyl-2-pyrazine carboxylate | Stable under normal conditions. | [1] |

| Thermal | Pyrazine esters | Decomposition occurs at elevated temperatures. | |

| Hydrolysis (Alkaline) | Ethyl acetate (analogous ester) | Undergoes second-order hydrolysis. | [6] |

Experimental Protocols

This section details the methodologies for key experiments to determine the solubility and stability of ethyl pyrazine carboxylates.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the ethyl pyrazine carboxylate is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: The concentration of the ethyl pyrazine carboxylate in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products. Forced degradation studies are performed to generate these degradation products and to assess the overall stability of the molecule.

Methodology:

-

Method Development: Develop a robust HPLC method capable of separating the parent ethyl pyrazine carboxylate from its potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Forced Degradation: Subject the ethyl pyrazine carboxylate to various stress conditions:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat.

-

Photodegradation: Expose the compound in solution and as a solid to UV and visible light.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using the developed HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak in the stressed samples to ensure no co-eluting degradation products. Perform a mass balance analysis to account for the parent compound and all major degradation products.

Potential Degradation Pathways

Based on the chemical structure of ethyl pyrazine carboxylates, the most probable non-biological degradation pathway is the hydrolysis of the ester linkage.

Hydrolysis of Ethyl Pyrazine Carboxylate:

Under aqueous conditions, particularly in the presence of acid or base catalysts, the ester can be cleaved to form pyrazine-2-carboxylic acid and ethanol.

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of the carboxylate salt and ethanol.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of ethyl pyrazine carboxylates. While qualitative data suggests good solubility in organic solvents and general stability, there is a clear need for more comprehensive quantitative studies. The experimental protocols outlined herein provide a roadmap for researchers to generate this critical data. A thorough understanding of the degradation pathways, particularly hydrolysis, is essential for the development of stable formulations and for ensuring the quality and efficacy of products containing these compounds. Further research to generate specific solubility curves, degradation kinetics, and to identify and characterize degradation products under various stress conditions is highly recommended.

References

- 1. Ethyl-2-Pyrazine Carboxylate | CAS 10048-07-6 | Manufacturer, Safety, Uses & Price in China [chemheterocycles.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Showing Compound 2-Ethylpyrazine (FDB008533) - FooDB [foodb.ca]

- 4. 2-ethyl Pyrazine | 13925-00-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uv.es [uv.es]

Unlocking the Therapeutic Potential of Pyrazine Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, offering promising avenues for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation for screening the biological activity of substituted pyrazine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted pyrazines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5]

Quantitative Data Summary: In Vitro Cytotoxicity of Substituted Pyrazine Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of representative substituted pyrazine compounds against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrid (Compound 49) | A549 (Lung Carcinoma) | 0.13 | [6] |

| Chalcone-Pyrazine Hybrid (Compound 49) | Colo-205 (Colon Adenocarcinoma) | 0.19 | [6] |

| Chalcone-Pyrazine Hybrid (Compound 50) | MCF-7 (Breast Adenocarcinoma) | 0.18 | [6] |

| Chalcone-Pyrazine Hybrid (Compound 51) | MCF-7 (Breast Adenocarcinoma) | 0.012 | [6] |

| Chalcone-Pyrazine Hybrid (Compound 51) | A549 (Lung Carcinoma) | 0.045 | [6] |

| Chalcone-Pyrazine Hybrid (Compound 51) | DU-145 (Prostate Carcinoma) | 0.33 | [6] |

| Resveratrol-Pyrazine Hybrid (Compound 67) | MCF-7 (Breast Adenocarcinoma) | 70.9 | [6] |

| Piperlongumine-Ligustrazine Hybrid | HCT116 (Colorectal Carcinoma) | 3.19 - 8.90 | [6] |

| Ligustrazine-Curcumin Hybrid (Compound 79-81) | A549 (Lung Carcinoma) | 0.60 - 2.85 | [6] |

| Ligustrazine-Curcumin Hybrid (Compound 79-81) | A549/DDP (Cisplatin-resistant) | 0.60 - 2.85 | [6] |

| Pyrazolo[3,4-b]pyrazines (Compound 25i, 25j) | MCF-7 (Breast Adenocarcinoma) | Significant Inhibition | |

| Intermediate 21 | MCF7 (Breast Adenocarcinoma) | 0.1 (30% inhibition), 0.01 (42% inhibition) at 48h | [7] |

| Intermediate 21 | HCT116 (Colorectal Carcinoma) | 0.1 (17% inhibition), 0.01 (16% inhibition) at 48h | [7] |

| Intermediate 22 | MDA-MB-231 (Breast Adenocarcinoma) | 1 (20% inhibition), 0.1 (15% inhibition) at 72h | [7] |

| Intermediate 22 | HCT116 (Colorectal Carcinoma) | 1 (23% inhibition) at 48h, 0.1 (31% inhibition) at 72h | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine compounds for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[2][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Caption: General workflow for an MTT-based cytotoxicity assay.

Signaling Pathways in Anticancer Activity

Many pyrazine derivatives exert their anticancer effects by modulating critical signaling pathways. Two of the most well-documented are the MAPK/ERK and NF-κB pathways, which regulate cell proliferation, survival, and inflammation.

Caption: Inhibition of the MAPK/ERK signaling pathway by substituted pyrazines.

Caption: Inhibition of the NF-κB signaling pathway by substituted pyrazines.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Substituted pyrazines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13]

Quantitative Data Summary: In Vitro Antimicrobial Activity of Substituted Pyrazine Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted pyrazine compounds against different microbial strains. A lower MIC value indicates stronger antimicrobial activity.

| Compound ID/Class | Microbial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | 32 | [11] |

| Triazolo[4,3-a]pyrazine (Compound 2e) | Escherichia coli | 16 | [11] |

| Pyrazolo[3,4-b]pyrazines | Escherichia coli | 0.25 | [13] |

| Pyrazolo[3,4-b]pyrazines | Streptococcus epidermidis | 0.25 | [13] |

| Pyrazolo[3,4-b]pyrazines | Aspergillus niger | 1 | [13] |

| N'-(3,4-disubstituted-1,3-thiazol-2(3H)-ylidene)-2-(pyrazin-2-yloxy)acetohydrazide (Compounds 11, 12, 40) | Various Bacteria & M. tuberculosis | Potent Activity | [10] |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) | Trichophyton mentagrophytes | 31.25 (µmol·mL⁻¹) | [4] |

| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid (16-18) | Mycobacterium tuberculosis H37Rv | 54-72% inhibition | [4] |

| Pyrazine Carboxamides (5d) | Extensively Drug-Resistant Salmonella Typhi | 6.25 (mg/mL) | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][15][16][17][18][19]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted pyrazine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15][17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[16][18]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[16]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]

Caption: General workflow for MIC determination by broth microdilution.

Experimental Protocol: Antifungal Susceptibility Testing

Similar to antibacterial testing, the susceptibility of fungi to pyrazine derivatives is often determined using a broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23]

Key Considerations for Fungal Testing:

-

Media: RPMI-1640 medium is commonly used.

-

Inoculum: A standardized inoculum of fungal spores or yeast cells is prepared.[21]

-

Incubation: Incubation times are generally longer than for bacteria, ranging from 24 to 72 hours depending on the fungal species.[14]

-

Endpoint Reading: For some antifungals, the endpoint is a significant reduction in growth (e.g., 50% or 80%) rather than complete inhibition.[20][21]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several pyrazine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[24]

Quantitative Data Summary: In Vivo Anti-inflammatory Activity of Substituted Pyrazine Compounds

The following table shows the percentage inhibition of edema by representative pyrazolo[3,4-b]pyrazine compounds in the carrageenan-induced paw edema model.

| Compound ID | Dose | % Inhibition of Edema | Reference |

| Compound 15 | 28 µM/kg | 44.44% (Comparable to Indomethacin) | |

| Compound 29 | 28 µM/kg | Remarkable Activity | |

| Compound 25a | 28 µM/kg | 12.5% | |

| Compound 26 | 28 µM/kg | 23.6% | |

| Compound 27 | 28 µM/kg | 15.07% |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[11][13][25][26][27]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[13][27]

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the substituted pyrazine compound to the test group of rats (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[25]

-

Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[25]

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[25]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Caption: General workflow for the carrageenan-induced paw edema assay.

This technical guide provides a foundational framework for the biological activity screening of substituted pyrazine compounds. The detailed protocols and data presentation formats are intended to facilitate reproducible and comparable research in the quest for novel pyrazine-based therapeutics. As research in this field continues to evolve, these core methodologies will remain essential tools for drug discovery and development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. inotiv.com [inotiv.com]

- 14. academic.oup.com [academic.oup.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. protocols.io [protocols.io]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. reviberoammicol.com [reviberoammicol.com]

- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

literature review on the formation of pyrazines in roasted coffee

An in-depth guide for researchers and scientists on the chemical genesis, quantification, and influential factors of pyrazine formation in coffee roasting, providing detailed methodologies and pathways.

Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable nutty, roasted, and cocoa-like aromas characteristic of freshly roasted coffee. Their formation is a complex interplay of chemical reactions influenced by numerous factors, including the type of coffee bean, roasting conditions, and the presence of precursor molecules. This technical guide provides a comprehensive overview of the formation of pyrazines in roasted coffee, detailing the underlying chemical pathways, analytical methodologies for their quantification, and a summary of reported concentrations.

Core Chemical Pathways: Maillard Reaction and Strecker Degradation

The primary route to pyrazine formation during coffee roasting is through the Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars.[1] A key subsidiary reaction, the Strecker degradation, also plays a vital role in producing pyrazine precursors.[2]

The Maillard reaction is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar.[3] This is followed by a series of reactions, including Amadori rearrangement, dehydration, and fragmentation, which produce a variety of reactive intermediates.[3]

Strecker degradation involves the reaction of α-dicarbonyl compounds, formed during the Maillard reaction, with amino acids.[2] This reaction produces aldehydes, which contribute to the overall coffee aroma, and α-aminoketones, which are crucial precursors for pyrazine synthesis.[4] The subsequent condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine ring, which is then oxidized to form the stable aromatic pyrazine.[4]

dot

References

- 1. Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. baristahustle.com [baristahustle.com]

- 3. Melanoidin and the Maillard Reaction: A Scientific Overview | Roast Design Coffee Blog [coffeefanatics.jp]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in Coffee using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is a heterocyclic compound that, like other pyrazines, is believed to contribute to the complex aroma and flavor profile of roasted coffee. Pyrazines are primarily formed during the Maillard reaction between amino acids and reducing sugars, a key process in the roasting of coffee beans.[1] The concentration and composition of these pyrazines are influenced by factors such as coffee species (Arabica vs. Robusta), geographical origin, and roasting conditions.[1] Accurate quantification of specific pyrazines like Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is crucial for quality control, flavor profiling, and understanding the chemical transformations that occur during coffee processing.

This application note details a robust and sensitive analytical method for the quantification of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in roasted coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Principle of the Method

Volatile and semi-volatile compounds, including Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, are extracted from the headspace of a ground coffee sample using a Solid-Phase Microextraction (SPME) fiber. The analytes are then thermally desorbed from the fiber in the heated injection port of a gas chromatograph (GC), where they are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds are subsequently introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[1][2]

Experimental Protocols

Sample Preparation

-

Grinding: Roasted coffee beans are cryogenically ground to a fine, consistent powder to ensure homogeneity and maximize the surface area for volatile extraction.[1]

-

Sample Weighing: Accurately weigh 2.0 g of the ground coffee powder into a 20 mL headspace vial.[1]

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar pyrazine) to the sample to improve the accuracy and precision of quantification.[1]

-

Matrix Modification: To enhance the release of volatile compounds into the headspace, add 3 mL of a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, promoting the partitioning of analytes into the headspace.[3]

-

Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

HS-SPME Procedure

-

Incubation and Equilibration: Place the sealed vial in a heating block or autosampler incubator set to 60°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.[3]

-

Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 60°C to extract the analytes.[3]

GC-MS Analysis

-

Desorption: After extraction, the SPME fiber is immediately introduced into the GC injection port, which is set to 250°C in splitless mode for 5 minutes for thermal desorption of the analytes onto the GC column.[2]

-

Gas Chromatography Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: A combination of full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate and the internal standard.

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking a coffee matrix (previously determined to have a low concentration of the target analyte) with known concentrations of a pure standard of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate.

-

Calibration Curve: Analyze the calibration standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantification: Calculate the concentration of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in the coffee samples using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in different coffee samples. These values are for illustrative purposes to demonstrate how data would be presented.

| Sample ID | Coffee Type | Roast Level | Concentration (µg/kg) ± SD |

| A-01 | Arabica | Light | 15.2 ± 1.8 |

| A-02 | Arabica | Medium | 45.8 ± 3.5 |

| A-03 | Arabica | Dark | 78.1 ± 5.2 |

| R-01 | Robusta | Light | 22.5 ± 2.1 |

| R-02 | Robusta | Medium | 89.3 ± 6.7 |

| R-03 | Robusta | Dark | 155.6 ± 11.4 |

Workflow Diagram

Caption: Experimental workflow for the quantification of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in coffee.

Conclusion

The described HS-SPME-GC-MS method provides a selective and sensitive approach for the quantification of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in roasted coffee samples. This protocol can be valuable for researchers in food science, analytical chemistry, and for quality control professionals in the coffee industry to better understand and control the flavor profiles of their products. The use of an internal standard and a carefully controlled analytical sequence ensures the reliability and reproducibility of the results.

References

Application Note: Analysis of Volatile Pyrazine Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor profiles of many thermally processed foods, such as roasted coffee, cocoa, and baked goods.[1] They are also important structural components in numerous pharmaceutical agents.[2] The accurate quantification of these volatile compounds is crucial for quality control in the food and beverage industry, flavor and aroma research, and for purity assessment in drug development.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique, making it the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[1]

This application note provides a detailed protocol for the analysis of volatile pyrazine compounds using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. The use of deuterated internal standards is incorporated to ensure high accuracy and precision in quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of pyrazines using SPME-GC-MS with a deuterated internal standard. This data is indicative of the performance achievable with the described methodology.

Table 1: Method Detection and Quantification Limits for Pyrazines in Edible Oil [1]

| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |

| 2-Methylpyrazine | 10 | 30 |

| 2,5-Dimethylpyrazine | 8 | 25 |

| 2,6-Dimethylpyrazine | 12 | 35 |

| 2-Ethylpyrazine | 6 | 20 |

| 2,3-Dimethylpyrazine | 15 | 45 |

Table 2: Linearity Data for Pyrazine Analysis [4]

| Compound | Calibration Range (ng/g) | Correlation Coefficient (r²) |

| 2-Methylpyrazine | 1 - 50 | > 0.99 |

| 2,5-Dimethylpyrazine | 1 - 50 | > 0.99 |

| 2,6-Dimethylpyrazine | 1 - 50 | > 0.99 |

| 2-Ethyl-5-methylpyrazine | 1 - 50 | > 0.99 |

| Trimethylpyrazine | 1 - 50 | > 0.99 |

Experimental Protocols

1. Materials and Reagents

-

Pyrazine Standards: Analytical grade standards of target pyrazines.[2]

-

Deuterated Internal Standards: High-purity deuterated analogs (e.g., 2,6-Dimethylpyrazine-d6).[1]

-

Solvents: High-purity, GC-MS grade methanol or dichloromethane for stock solution preparation.[2]

-

Sodium Chloride (NaCl): For increasing the ionic strength of the sample matrix.[1]

-

Sample Vials: 20 mL clear precision thread headspace vials with PTFE/silicone septa.[1]

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad polarity range of pyrazines.[1][5]

2. Instrumentation

-

Gas Chromatograph: Agilent 6890N or similar, equipped with a split/splitless injector.[2]

-

Mass Spectrometer: Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[2]

-

GC Column: A non-polar or medium-polar column such as DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like DB-WAX is recommended.[4] The choice depends on the specific pyrazines and the sample matrix.[4]

3. Sample Preparation (HS-SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly sensitive for extracting and concentrating volatile and semi-volatile organic compounds.[1]

-

Solid Samples (e.g., ground coffee, cocoa powder):

-

Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[1]

-

Add 1.0 g of NaCl to the vial to enhance the release of volatile compounds.[1]

-

Spike the sample with a known amount of the deuterated internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).[1]

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[1]

-

-

Liquid Samples (e.g., microbial culture, beverage):

-

Pipette 2 mL of the liquid sample into a 10 mL headspace vial.

-

Spike with the deuterated internal standard as described for solid samples.

-

Seal the vial immediately.

-

4. HS-SPME Procedure

-

Equilibration: Place the sealed vial in a heating block or water bath and allow it to equilibrate at 60°C for 15 minutes.[1]

-

Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.[1] It is crucial that the fiber does not touch the sample matrix.[1]

-

Desorption: Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC. Desorb the analytes for 5 minutes at 250°C in splitless mode.[1]

5. GC-MS Method Parameters

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2][6]

-

Oven Temperature Program:

-

Mass Spectrometer:

6. Calibration and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing the target pyrazines at known concentrations in a suitable matrix or solvent.[1] Spike each standard with the same amount of deuterated internal standard. Analyze the standards using the same HS-SPME and GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Quantification: The concentration of each pyrazine in the samples is calculated using the linear regression equation derived from the calibration curve.[2]

Workflow and Pathway Diagrams

Caption: Workflow for GC-MS analysis of volatile pyrazines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solid-Phase Microextraction (SPME) of Pyrazines in Model Reaction Systems [periodicos.capes.gov.br]

- 4. files.core.ac.uk [files.core.ac.uk]